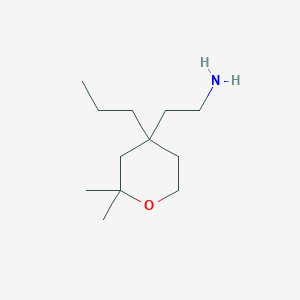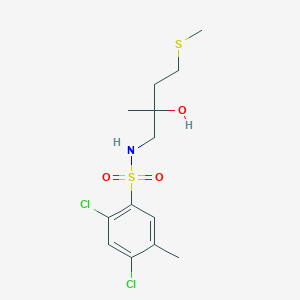![molecular formula C20H17N3O4S3 B2437319 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 942006-55-5](/img/structure/B2437319.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide” is a compound that has been synthesized and characterized in various studies . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of properties and applications .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data . The compound was found to have a high yield and specific melting points .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Analysis : N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a similar compound to the one , was prepared through a reaction involving benzo[d]thiazol-2-amine and flurbiprofen. The new derivative was extensively characterized using various spectroscopic methods (Manolov, Ivanov, & Bojilov, 2021).
Antimicrobial and Cytotoxic Activities
- Antimicrobial Activity : Novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, including ones structurally similar to the compound of interest, have been synthesized and evaluated for antimicrobial activity. Specific derivatives demonstrated high antibacterial activity and anticandidal effects (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
- Cytotoxicity Against Cancer Cells : Some derivatives of the compound , specifically thiazole-based sulfonamides, have shown cytotoxic activity against various human cancer cell lines, indicating potential utility in cancer research (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Psychotropic and Anti-Inflammatory Activities
- Psychotropic and Anti-inflammatory Properties : Derivatives of the compound, specifically N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide, have been found active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings. These compounds have demonstrated sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).
Antitubercular Properties
- Antitubercular Molecules : Sulfonyl derivatives related to the compound have been identified as potent antitubercular agents. Their synthesis and characterization led to the identification of compounds with significant activity against Mycobacterium tuberculosis (Kumar, Prasad, & Chandrashekar, 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme constitutively expressed in the mammalian brain and skeletal muscles . The excessive activation of nNOS in neurons results in oxidative and nitrosative stress associated with neuronal loss in various neurological disorders .
Mode of Action
The compound acts as an inhibitor of nNOS . It binds to the active site of the enzyme, preventing it from producing nitric oxide . This inhibitory action can limit the excessive activation of nNOS, thereby reducing the associated oxidative and nitrosative stress .
Biochemical Pathways
The inhibition of nNOS by the compound affects the nitric oxide pathway . Nitric oxide is a signaling molecule involved in many physiological and pathological processes. By inhibiting nNOS, the compound reduces the levels of nitric oxide, which can alleviate the symptoms of disorders associated with excessive nitric oxide production .
Pharmacokinetics
The compound’s effectiveness in a rat model of parkinson’s disease suggests that it has sufficient bioavailability to exert its effects in vivo .
Result of Action
The compound’s action results in neuroprotective effects in a 6-OHDA-induced unilateral lesioned rat model of Parkinson’s disease . Specifically, rats treated with the compound showed improvement in motor and non-motor functions . Furthermore, the compound increased levels of dopamine and decreased levels of glutamate and nitrite ions in the isolated rat brain .
Action Environment
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S3/c1-27-13-6-8-14(9-7-13)30(25,26)11-10-18(24)23-20-22-16(12-28-20)19-21-15-4-2-3-5-17(15)29-19/h2-9,12H,10-11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNWYCIKOUBYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-methylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2437236.png)



![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid](/img/structure/B2437243.png)


![3-benzyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437247.png)
![(E)-3-((anthracen-9-ylmethylene)amino)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2437248.png)

![6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437255.png)
![[1-(Triazol-1-yl)cyclopropyl]methanol](/img/structure/B2437256.png)
![2-Amino-3-[3-(4-methoxyphenyl)prop-2-enylideneamino]but-2-enedinitrile](/img/structure/B2437257.png)
